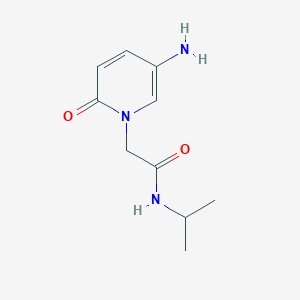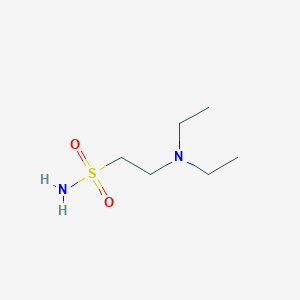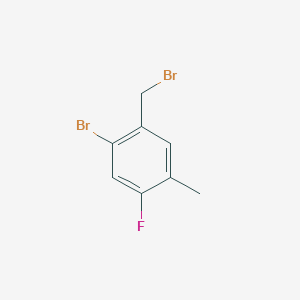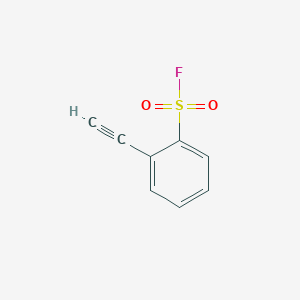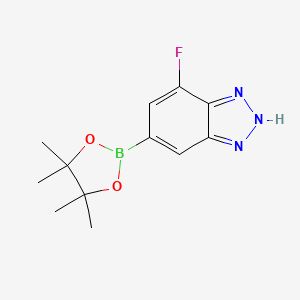![molecular formula C22H21NO7S B13484486 rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid is a complex organic molecule. It features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The protected amino acid can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Fmoc group and carry out subsequent reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group provides a temporary protection for amino acids, allowing for selective reactions to occur .
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein folding. The Fmoc group can be selectively removed to expose functional groups that interact with biological molecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for the design of molecules that can interact with specific biological targets .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of this compound involves the selective protection and deprotection of amino acids. The Fmoc group can be introduced to protect the amino group during peptide synthesis and then removed under basic conditions to expose the functional group for further reactions . This allows for the stepwise construction of peptides and other complex molecules.
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds also feature the Fmoc group and are used in peptide synthesis.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
The uniqueness of rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid lies in its specific structure, which includes an oxathiine ring and a pyrrole ring. This structure provides unique reactivity and stability, making it valuable in various chemical and biological applications .
特性
分子式 |
C22H21NO7S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(4aR,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C22H21NO7S/c24-20(25)22-13-23(11-19(22)31(27,28)10-9-30-22)21(26)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22+/m1/s1 |
InChIキー |
DIRBVPDPLPHJMQ-KNQAVFIVSA-N |
異性体SMILES |
C1CS(=O)(=O)[C@@H]2CN(C[C@@]2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1CS(=O)(=O)C2CN(CC2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


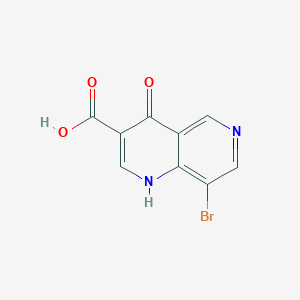
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
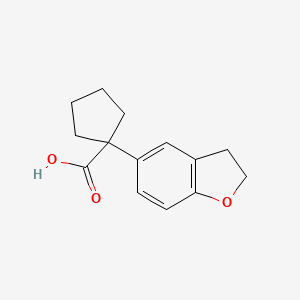
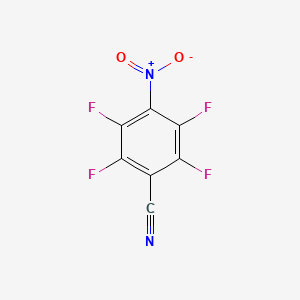
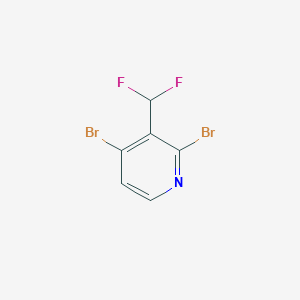
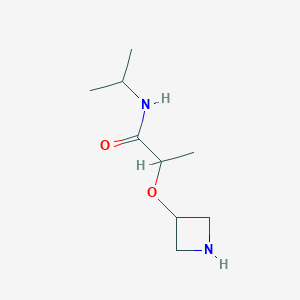
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
